molecular formula C11H9NO2 B11907069 1-Acetyl-1H-indole-2-carbaldehyde

1-Acetyl-1H-indole-2-carbaldehyde

Cat. No.: B11907069
M. Wt: 187.19 g/mol
InChI Key: RIEAZSRPICTWBK-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole ring substituted with an acetyl group at the nitrogen atom and an aldehyde group at the second carbon atom.

Preparation Methods

The synthesis of 1-Acetyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using a mixture of dimethylformamide and phosphorus oxychloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Acetyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acid or base catalysts for substitution and condensation reactions . Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.

Mechanism of Action

The mechanism of action of 1-Acetyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and proteins, leading to various biological effects. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

1-Acetyl-1H-indole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups (acetyl and aldehyde), which provide versatility in chemical reactions and potential biological activities .

Biological Activity

1-Acetyl-1H-indole-2-carbaldehyde (CAS No. 1346687-50-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C10H9N3O
Molecular Weight 185.19 g/mol
IUPAC Name This compound
CAS Number 1346687-50-0

This compound exhibits its biological activity primarily through interaction with various molecular targets, including:

  • Toll-like Receptors (TLRs) : It acts as a TLR agonist, which can modulate immune responses by activating signaling pathways that lead to the production of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong bactericidal activity.

Bacteria TypeMIC (μg/mL)
Staphylococcus aureus 15.625 - 62.5
Enterococcus faecalis 62.5 - 125

The mechanisms underlying this activity include the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .

Anticancer Potential

The compound has shown promise in cancer research, particularly for its ability to induce apoptosis in various cancer cell lines. Studies have reported that it can inhibit cell proliferation and promote cell cycle arrest in cancer cells, which may be attributed to its effects on specific signaling pathways involved in tumor growth .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various indole derivatives, including this compound. The results demonstrated significant antibacterial activity against clinical isolates of MRSA, with a comparative analysis showing enhanced efficacy over traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can effectively reduce the viability of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were determined to be significantly lower than those of many conventional chemotherapeutics, highlighting its potential as an alternative or adjunct treatment .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetylindole-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-7H,1H3

InChI Key

RIEAZSRPICTWBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C1C=O

Origin of Product

United States

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